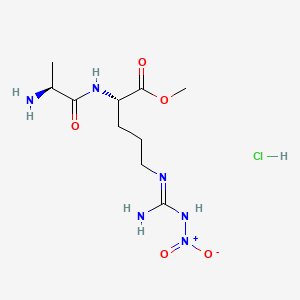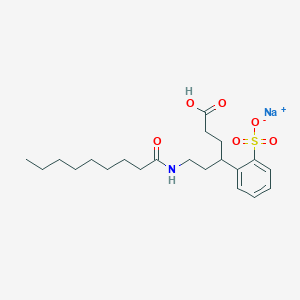
2-Bromo-6-fluoro-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-fluoro-4-methylpyridine is a chemical compound with the molecular formula C6H5BrFN. It is a liquid at room temperature and is stored in an inert atmosphere at 2-8°C . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile. In contrast to a previously published synthesis starting from 2-bromo-4-methylpyridine, the overall yield could be increased from 3.6% to 29.4% .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-fluoro-4-methylpyridine is represented by the InChI key CIDWWTCSJWQJQR-UHFFFAOYSA-N . The SMILES representation is CC1=CC(F)=NC(Br)=C1 .Chemical Reactions Analysis
2-Bromo-6-fluoro-4-methylpyridine is used as a starting material in various chemical reactions. For example, it is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
2-Bromo-6-fluoro-4-methylpyridine has a molecular weight of 190.01 . It is slightly soluble in water . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 230.8±35.0 °C at 760 mmHg, and a flash point of 93.4±25.9 °C .Applications De Recherche Scientifique
Organic Synthesis
2-Bromo-6-fluoro-4-methylpyridine is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of complex organic compounds.
Agrochemicals
This compound plays a significant role in the agrochemical industry . It can be used in the synthesis of various agrochemicals, contributing to the development of more effective pesticides and fertilizers.
Pharmaceuticals
In the pharmaceutical industry, 2-Bromo-6-fluoro-4-methylpyridine is used as a building block in the synthesis of various drugs . Its unique structure can contribute to the medicinal properties of these drugs.
Dyes and Pigments
2-Bromo-6-fluoro-4-methylpyridine is also used in the dyestuff field . It can be used in the synthesis of various dyes and pigments, enhancing their color and durability.
Transition Metal Catalysis
In basic chemistry research, this substance can be used for the synthesis of a series of organic nitrogen ligands containing pyridine units . It has good applications in the basic research of methodology of transition metal catalysis.
Synthesis of A2-E
2-Bromo-4-methylpyridine may be used in the total synthesis of ocular age pigment A2-E . This compound is a major component of lipofuscin found in the retinal pigment epithelium (RPE) cells, and is implicated in the pathology of age-related macular degeneration (AMD).
Preparation of Methoxy-2-(2-pyridyl)indoles
This compound can be used in the preparation of methoxy-2-(2-pyridyl)indoles . These compounds are of interest due to their potential biological activities.
Suzuki Coupling Reaction
2-Bromo-4-methylpyridine can be used in the preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine, via a Suzuki coupling reaction with 2,4-difluorophenylboronic acid . This reaction is a powerful tool for the formation of carbon-carbon bonds in organic synthesis.
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein (map) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
It’s known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound could potentially be involved in the formation of new carbon-carbon bonds , which is a fundamental process in organic synthesis.
Pharmacokinetics
Some properties such as gastrointestinal absorption, blood-brain barrier permeability, and lipophilicity have been calculated . It’s suggested that this compound has high gastrointestinal absorption and is blood-brain barrier permeant .
Result of Action
As a potential participant in suzuki–miyaura cross-coupling reactions, this compound could contribute to the formation of new carbon-carbon bonds , which could lead to the synthesis of various organic compounds.
Action Environment
The action of 2-Bromo-6-fluoro-4-methylpyridine can be influenced by various environmental factors. For instance, the compound is slightly soluble in water , which could affect its distribution and reactivity in aqueous environments. Additionally, it should be stored in a cool, dry place in a tightly closed container, with adequate ventilation, and away from oxidizing agents to maintain its stability and efficacy.
Safety and Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
While specific future directions for 2-Bromo-6-fluoro-4-methylpyridine are not mentioned in the search results, it continues to be an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . Its use in the synthesis of p38α mitogen-activated protein kinase inhibitors suggests potential applications in the treatment of diseases like rheumatoid arthritis, psoriasis, and neurodegenerative diseases .
Relevant Papers The relevant papers retrieved discuss the synthesis of p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine and the use of boron reagents in Suzuki–Miyaura coupling .
Propriétés
IUPAC Name |
2-bromo-6-fluoro-4-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDWWTCSJWQJQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652051 |
Source


|
| Record name | 2-Bromo-6-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoro-4-methylpyridine | |
CAS RN |
180608-37-1 |
Source


|
| Record name | 2-Bromo-6-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid](/img/structure/B574975.png)






![Hexahydro-1H-pyrrolo[3,2-b]pyridin-4(2H)-amine](/img/structure/B574990.png)